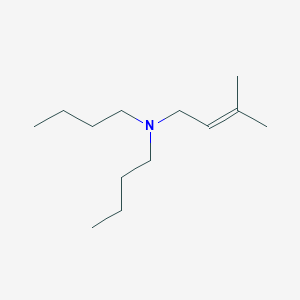
N,N-dibutyl-3-methylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-3-methylbut-2-en-1-amine: is an organic compound with the molecular formula C13H27N . It is a derivative of butenamine, characterized by the presence of two butyl groups attached to the nitrogen atom and a methyl group on the butenyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-dibutyl-3-methylbut-2-en-1-amine typically begins with and .
Reaction Conditions: The reaction involves the alkylation of 3-methylbut-2-en-1-amine with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: Employing industrial-scale purification methods such as distillation columns and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibutyl-3-methylbut-2-en-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups or the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Amine oxides or nitroso compounds.
Reduction Products: Primary or secondary amines.
Substitution Products: Halogenated amines or other substituted derivatives.
Scientific Research Applications
N,N-dibutyl-3-methylbut-2-en-1-amine has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It serves as a precursor for the production of specialty chemicals and materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of N,N-dibutyl-3-methylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N,N-dibutyl-3-methylbut-2-en-1-amine: is similar to other butenamines and dibutylamines.
3-methylbut-2-en-1-amine: A precursor in its synthesis.
Dibutylamine: Another precursor and structurally related compound.
Uniqueness:
Structural Features: The presence of both butyl and methyl groups provides unique steric and electronic properties.
Reactivity: Its reactivity profile is distinct due to the combination of the butenyl and dibutylamine moieties.
Applications: Its specific applications in organic synthesis and industrial chemistry set it apart from other similar compounds.
Properties
CAS No. |
17734-30-4 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N,N-dibutyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h9H,5-8,10-12H2,1-4H3 |
InChI Key |
UZJBVZMMRWOWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















